molecular formula C10H10N2 B13601349 3-(3-Aminoprop-1-en-1-yl)benzonitrile

3-(3-Aminoprop-1-en-1-yl)benzonitrile

Cat. No.: B13601349
M. Wt: 158.20 g/mol
InChI Key: OOPUFKUGIDETQR-GORDUTHDSA-N
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Description

3-(3-Aminoprop-1-en-1-yl)benzonitrile is an organic compound with the molecular formula C10H10N2 It is characterized by the presence of an amino group attached to a prop-1-en-1-yl chain, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminoprop-1-en-1-yl)benzonitrile typically involves the reaction of 3-bromoprop-1-ene with benzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

C6H5CN+BrCH2CH=CH2K2CO3C6H4(CH=CHCH2NH2)CN\text{C}_6\text{H}_5\text{CN} + \text{BrCH}_2\text{CH=CH}_2 \xrightarrow{\text{K}_2\text{CO}_3} \text{C}_6\text{H}_4(\text{CH=CHCH}_2\text{NH}_2)\text{CN} C6​H5​CN+BrCH2​CH=CH2​K2​CO3​​C6​H4​(CH=CHCH2​NH2​)CN

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminoprop-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzonitrile or benzonitrile derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-(3-Aminoprop-1-en-1-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Aminoprop-1-en-1-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzonitrile moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Aminopropyl)benzonitrile
  • 3-(3-Aminoprop-1-yn-1-yl)benzonitrile
  • 3-(3-Aminoprop-1-en-1-yl)benzaldehyde

Uniqueness

3-(3-Aminoprop-1-en-1-yl)benzonitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate for the synthesis of various organic compounds.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

3-[(E)-3-aminoprop-1-enyl]benzonitrile

InChI

InChI=1S/C10H10N2/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1-5,7H,6,11H2/b5-2+

InChI Key

OOPUFKUGIDETQR-GORDUTHDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C#N)/C=C/CN

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CCN

Origin of Product

United States

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